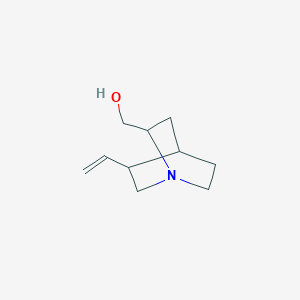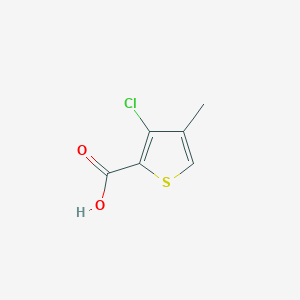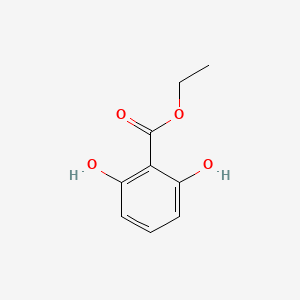
3,5-Difluoro-2-hydroxyphenylboronic acid
Overview
Description
3,5-Difluoro-2-hydroxyphenylboronic acid (DFHPA) is an important organic compound that has been widely studied due to its unique properties and potential applications in various fields. It is a boronic acid derivative that is used as a catalyst in organic synthesis and as a reagent for the synthesis of various organic compounds. In addition, DFHPA has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Covalent Organic Frameworks
Covalent organic frameworks (COFs) have been designed using phenyl diboronic acids, demonstrating the potential of boronic acids in creating rigid porous architectures. These COFs exhibit high thermal stability, permanent porosity, and high surface areas, making them suitable for applications in gas storage, separation, and catalysis (Côté et al., 2005).
Catalysis
Boronic acids, including derivatives of 3,5-Difluoro-2-hydroxyphenylboronic acid, have been used as catalysts in organic synthesis. For instance, they have been employed in the direct amide condensation reaction, showcasing their role as "green" catalysts due to the strong electron-withdrawing effects and stability in the fluorous phase, which allows for easy recyclability (Ishihara et al., 2001).
Polymer Chemistry
In the synthesis of biocompatible and biodegradable block copolymer micelles, phenylboronic ester has been used as a sensitive block linkage. These micelles are responsive to glucose and lactic acid, offering potential applications in drug delivery systems where selective responsiveness to biological stimuli is crucial (Vrbata & Uchman, 2018).
Photopolymerization
The use of boronic acids in photopolymerization systems has been explored, where they serve as high-performance photoinitiators for radical polymerization. This application is significant in the fields of 3D printing and the synthesis of photocomposites, demonstrating the versatility of boronic acids in advanced manufacturing technologies (Al Mousawi et al., 2018).
Sensing Applications
Boronic acids have found utility in the development of fluorescent sensors for biological and chemical analytes. For example, they have been used in the fabrication of ratiometric fluorescence probes for the sensitive and selective detection of physiological pH changes, indicating their importance in bioanalytical chemistry (Li et al., 2018).
Mechanism of Action
Target of Action
Boronic acids, including 3,5-difluoro-2-hydroxyphenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and other organic compounds in these reactions.
Mode of Action
The mode of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, contributing to the production of various pharmaceuticals, agrochemicals, and materials . The downstream effects of these reactions depend on the specific compounds being synthesized.
Pharmacokinetics
It’s known that the compound should be stored under an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C , indicating that it may be sensitive to oxygen and temperature. Additionally, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .
Properties
IUPAC Name |
(3,5-difluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZXNOGEVAESIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1O)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402539 | |
| Record name | 3,5-Difluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-51-4 | |
| Record name | 3,5-Difluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)
